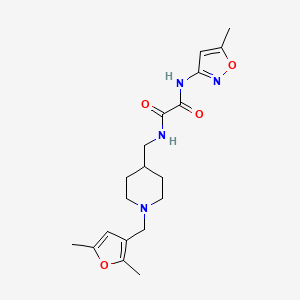
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that plays a crucial role in the development and function of B cells and other immune cells. The inhibition of BTK by TAK-659 has potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
Scientific Research Applications
Antibacterial Activity
A series of N-substituted derivatives incorporating the core structure of interest showed promising antibacterial properties. These compounds were synthesized and evaluated against different bacterial strains, showcasing good inhibition against gram-negative bacterial strains. Specifically, certain derivatives demonstrated significant antibacterial activity, suggesting their potential as novel agents for treating bacterial infections (Nafeesa et al., 2017); (Iqbal et al., 2017).
Antitumor and Anticancer Activities
Research into the antitumor potential of derivatives of this chemical structure has indicated promising results. Novel compounds have been evaluated for their in vitro anticancer activity against human breast cancer cell lines, with some showing higher activity than standard drugs. These findings highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (Al-Said et al., 2011); (Albratty et al., 2017).
Antiviral Activity
Compounds derived from the core chemical structure have been investigated for their antiviral properties. Specifically, derivatives have shown certain anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. This suggests a promising avenue for the development of new antiviral drugs to combat virus-related diseases (Chen et al., 2010).
Enzyme Inhibition for Alzheimer’s Disease
The synthesized derivatives have also been explored as potential drug candidates for Alzheimer’s disease through enzyme inhibition studies. These compounds were evaluated for their activity against acetylcholinesterase (AChE) enzyme, an approach for managing Alzheimer’s disease symptoms. Some compounds demonstrated efficacy in enzyme inhibition, highlighting their potential as candidates for Alzheimer’s disease treatment (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-9-2-1-3-13(20)11-15(21)19-16-18-8-10-24-16/h4-8,10,13H,1-3,9,11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUTPNJXJOMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

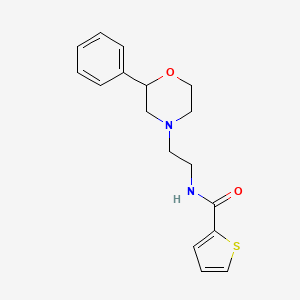
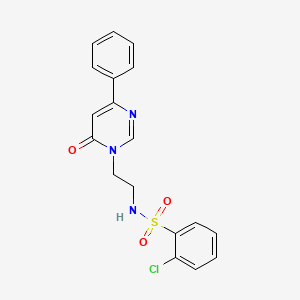



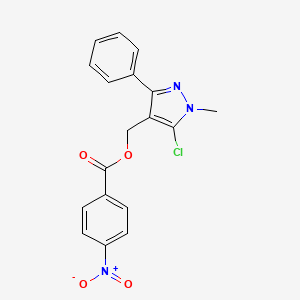
![2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2437272.png)
![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)

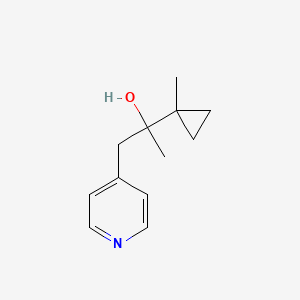
![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2437284.png)
